1,3,5-trimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1,3,5-trimethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O4S2/c1-10-13(11(2)16(3)15-10)23(20,21)14-9-12-5-7-17(8-6-12)22(4,18)19/h12,14H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMAUQFKXKJVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,5-trimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, antiproliferative, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 412.53 g/mol. The structure features a pyrazole core linked to a piperidine group and a sulfonamide moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.53 g/mol |
| CAS Number | 1428357-39-4 |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, the compound has been shown to possess antibacterial and antifungal activities. A study highlighted that various pyrazole derivatives, including sulfonamides, demonstrated effectiveness against a range of bacterial strains and fungi, suggesting potential for therapeutic use in infectious diseases .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated in vitro against cancer cell lines. A notable study assessed its effects on U937 cells using the CellTiter-Glo Luminescent cell viability assay, revealing that the compound exhibits low cytotoxicity while demonstrating significant antiproliferative activity. The half-maximal inhibitory concentration (IC50) values were determined to assess potency against cancer cells .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of specific enzymes or pathways associated with cell proliferation and microbial growth. Pyrazole derivatives are known to interact with various protein targets involved in cancer and infection pathways, potentially leading to their observed bioactivities .
Case Studies and Research Findings
- Anticancer Properties : A series of pyrazole derivatives were synthesized and tested for their anticancer activity. The results indicated that these compounds could inhibit cell growth without significant cytotoxicity, making them promising candidates for further development as anticancer agents .
- Antimicrobial Testing : In a comparative study of various pyrazole derivatives, this compound showed notable activity against both Gram-positive and Gram-negative bacteria as well as certain fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
